molecular formula C6H3FINO2 B1388184 2-Fluoro-4-iodonicotinic acid CAS No. 884494-51-3

2-Fluoro-4-iodonicotinic acid

Cat. No. B1388184
Key on ui cas rn: 884494-51-3
M. Wt: 267 g/mol
InChI Key: QKPLTGKHTYHYLU-UHFFFAOYSA-N
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Patent
US08088794B2

Procedure details

To a stirred solution of 2-fluoro-4-iodopyridine-3-carboxaldehyde (10.0 g, 39.8 mmol) in tert-butanol (350 mL) and water (100 mL) at room temperature were added 2-methyl-2-butene (42.1 ml, 398 mmol), sodium phosphate, monobasic, monohydrate (60.5 g, 438 mmol) and sodium chlorite (18.0 g, 199 mmol). The reaction mixture was stirred at room temperature for 75 min. The reaction mixture was diluted with dichloromethane and a 6M aqueous solution of hydrochloric acid was added until pH ˜2. The water layer was extracted with dichloromethane. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. Purification by MPLC (CH2Cl2/MeOH+1% AcOH: 100/0 to 80/20) afforded 2-fluoro-4-iodonicotinic acid (10.63 g, 39.8 mmol, 100% yield). MS (ESI pos. ion) m/z: 268 (MH+). Calc'd exact mass for C6H3FINO2: 267.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
42.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
60.5 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([I:10])[CH:5]=[CH:4][N:3]=1.CC(=CC)C.P([O-])([O-])([O-])=[O:17].[Na+].[Na+].[Na+].Cl([O-])=O.[Na+].Cl>C(O)(C)(C)C.O.ClCCl>[F:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]([I:10])[C:7]=1[C:8]([OH:17])=[O:9] |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=NC=CC(=C1C=O)I
Name
Quantity
42.1 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
monohydrate
Quantity
60.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
18 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by MPLC (CH2Cl2/MeOH+1% AcOH: 100/0 to 80/20)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=N1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.8 mmol
AMOUNT: MASS 10.63 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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